rac S 33138

Description

Context of Dopamine (B1211576) D3 Receptor Modulators in Neuropsychiatric Research

Dopamine D3 receptors, predominantly located in the limbic regions of the brain, have been increasingly implicated in the pathophysiology of various neuropsychiatric conditions, including addiction and schizophrenia. nih.govnih.govoup.com Unlike the more widespread D2 receptors, the distinct distribution of D3 receptors suggests that modulating their activity could offer more targeted therapeutic effects with potentially fewer side effects. oup.com The development of D3 receptor modulators, both agonists and antagonists, is therefore a critical area of research aimed at creating novel treatments for these disorders. nih.gov

Rationale for Investigating Selective Dopamine Receptor Antagonists

The investigation into selective dopamine receptor antagonists is driven by the need for more refined therapeutic strategies. For conditions like substance use disorders, it is hypothesized that blocking D3 receptors could diminish the rewarding effects of drugs and reduce craving and relapse. nih.gov In the context of schizophrenia, while D2 receptor blockade is a hallmark of current antipsychotics, the associated motor side effects are a significant clinical challenge. Preferential D3 receptor antagonists are being explored for their potential to provide antipsychotic efficacy with an improved side-effect profile. oup.com

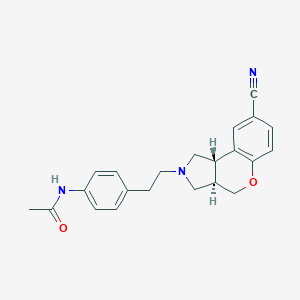

Overview of rac S 33138 as a Preclinical Dopamine D3/D2 Receptor Ligand

This compound, the racemic form of S 33138, is a novel benzopyrano[3,4-c]pyrrole derivative identified as a potent and preferential dopamine D3 versus D2 receptor antagonist. oup.com Its significance in preclinical research stems from its distinct binding profile, which allows for the targeted investigation of D3 receptor function.

Binding Affinity and Functional Activity

The affinity of this compound for human dopamine D3 and D2 receptors has been characterized through various in vitro studies. The compound demonstrates a notably higher affinity for the D3 receptor subtype compared to the D2 receptor. This selectivity is a key feature that distinguishes it from many traditional antipsychotic agents.

Table 1: Binding Affinity (pKi) of this compound at Human Dopamine Receptors

| Receptor Subtype | pKi Value |

|---|---|

| Dopamine D3 | 8.7 |

| Dopamine D2L | 7.1 |

| Dopamine D2S | 7.3 |

Data sourced from Millan et al., 2008. oup.com

Functionally, this compound acts as a pure and competitive antagonist at D3 receptors. This means it blocks the receptor's activity without eliciting any intrinsic response itself. Its antagonist properties at D2 receptors are observed at higher concentrations, further highlighting its preferential action at the D3 subtype.

Table 2: Functional Antagonist Activity (pKB/pA2) of this compound at Human Dopamine Receptors

| Receptor Subtype | Assay | pKB/pA2 Value |

|---|---|---|

| Dopamine D3 | [35S]GTPγS Assay | 8.9 (pKB) |

| Dopamine D3 | [35S]GTPγS Assay | 8.7 (pA2) |

Data sourced from Millan et al., 2008. oup.com

Preclinical Research Findings

Preclinical studies utilizing this compound have provided valuable insights into the role of D3 receptors in addiction and cognition.

In rodent models of cocaine addiction, S33138 has been shown to attenuate cocaine-enhanced brain-stimulation reward and inhibit cocaine-induced reinstatement of drug-seeking behavior. nih.gov These findings suggest that D3 receptor blockade may be a viable strategy for preventing relapse in individuals with cocaine use disorder.

Furthermore, in studies involving both rodents and primates, S33138 has demonstrated the ability to counter cognitive impairments. nih.gov For instance, it has been shown to reverse deficits in tasks of cognitive flexibility and working memory in rhesus monkeys. nih.gov These results underscore the potential of D3 receptor antagonists as cognitive enhancers in disorders such as schizophrenia and Parkinson's disease. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[4-[2-[(3aR,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-15(26)24-19-5-2-16(3-6-19)8-9-25-12-18-14-27-22-7-4-17(11-23)10-20(22)21(18)13-25/h2-7,10,18,21H,8-9,12-14H2,1H3,(H,24,26)/t18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZWIQDJFWTDAM-NQIIRXRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCN2CC3COC4=C(C3C2)C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)CCN2C[C@@H]3COC4=C([C@H]3C2)C=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431332 | |

| Record name | rac S 33138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220647-56-3 | |

| Record name | rac S 33138 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Characterization and Receptor Interactions of Rac S 33138

Dopamine (B1211576) Receptor Binding Profile and Selectivity

The interaction of rac S 33138 with dopamine receptors is characterized by a notable preference for the D3 subtype over the D2 subtype. This selectivity is a key feature of its pharmacological profile.

Preferential Affinity for Dopamine D3 Receptors

Research has consistently demonstrated that this compound exhibits a high affinity for human dopamine D3 receptors. This strong binding potential underscores its primary mechanism of action at the molecular level. Studies have shown that S33138 displays marked selectivity for D3 over D2 receptors. researchgate.netscispace.com

Interaction with Dopamine D2 Receptors

While this compound shows a clear preference for D3 receptors, it also interacts with dopamine D2 receptors, albeit with lower affinity. The compound displays a significant (25- to 30-fold) selectivity for D3 over D2 receptors. researchgate.netscispace.com This differential binding is a critical aspect of its receptor interaction profile.

Quantitative Assessment of Receptor Binding

Quantitative analysis of the binding affinities of this compound for dopamine D2 and D3 receptors provides a clearer picture of its selectivity. The affinity of a compound for a receptor is often expressed as the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

The novel potential antipsychotic, S33138, demonstrated an approximately 25-fold higher affinity at human dopamine D(3) versus hD(2L) (long isoform) and hD(2S) (short isoform) receptors. researchgate.net The pKi values were reported as 8.7 for hD3 receptors, and 7.1 and 7.3 for hD2L and hD2S receptors, respectively. researchgate.net In functional assays, S33138 acted as a potent and competitive antagonist at hD3 receptors, with pKB and pA2 values of 8.9 and 8.7, respectively. researchgate.net Higher concentrations were needed to block hD2L and hD2S receptors. researchgate.net

Beyond dopamine receptors, S33138 has been shown to have low affinity for hD(4) receptors but exhibits weak antagonist activity at hD(1) and hD(5) receptors. researchgate.net It also demonstrates modest antagonist properties at human serotonin (B10506) (5-HT)(2A) and 5-HT(7) receptors, as well as at hα(2C) adrenoceptors. researchgate.net Notably, it has negligible affinity for α(1)-adrenoceptor, muscarinic, and histamine (B1213489) receptor subtypes. researchgate.net

Interactive Data Table: Binding Affinities of S 33138 at Human Dopamine Receptors

| Receptor Subtype | pKi |

| Dopamine D3 | 8.7 |

| Dopamine D2L | 7.1 |

| Dopamine D2S | 7.3 |

Ligand-Receptor Complex Formation and Conformational Dynamics

Detailed computational studies specifically modeling the binding pose and molecular dynamics of this compound with dopamine receptors are not extensively available in the public domain. However, general principles derived from studies of other D3 receptor ligands and related chemical structures can provide insights into these interactions.

Computational Modeling of Binding Poses

While specific computational models for this compound are not readily found, research on other dopamine D3 receptor antagonists with similar scaffolds, such as benzolactam derivatives, highlights key interactions. google.com These studies suggest that the binding of such ligands typically involves a salt bridge formation between the amine moiety of the ligand and a conserved aspartate residue (D3.32) in the receptor. google.com The hydrophobic parts of the ligand are often stabilized within a hydrophobic pocket formed by specific amino acid residues. google.com For benzopyrano[3,4-c]pyrrole derivatives, the aromatic rings are expected to engage in hydrophobic and aromatic stacking interactions within the receptor's binding site.

Molecular Dynamics Simulations of Ligand-Receptor Interactions

Molecular dynamics simulations for closely related D3 receptor ligands have helped to elucidate the dynamic nature of the ligand-receptor complex. These simulations can reveal how the ligand and receptor adjust their conformations to achieve a stable binding state. They can also highlight the role of specific amino acid residues in maintaining the interaction over time. Although direct molecular dynamics data for this compound is scarce, it is hypothesized that its binding would induce conformational changes in the D3 receptor, leading to its antagonist effect. The stability of the benzopyrano[3,4-c]pyrrole core within the binding pocket would be a key determinant of its high affinity and selectivity.

Investigation of Potential Allosteric Binding Sites

The investigation of allosteric binding sites on G protein-coupled receptors (GPCRs), such as the dopamine D3 receptor, represents a sophisticated approach in modern pharmacology. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) site where the endogenous ligand binds. researchgate.net This can offer enhanced receptor subtype selectivity, a significant challenge for dopamine receptors due to the high structural homology in their orthosteric binding sites. researchgate.net

For the dopamine D3 receptor, structural analyses have revealed the presence of a secondary binding pocket that extends from the orthosteric site toward the extracellular loop 2. escholarship.org This has led to the hypothesis that this pocket could serve as an allosteric site. escholarship.orgnih.gov Ligands that simultaneously engage both the orthosteric site and this secondary pocket are termed "bivalent" or "bitopic." nih.govnih.gov This bivalent binding is thought to be a key factor in the D3-selectivity of certain classes of antagonists, such as the extended-length 4-phenylpiperazine derivatives. nih.govnih.gov

However, detailed pharmacological studies on these bivalent compounds have shown that they often act in a purely competitive manner, suggesting their interaction with the secondary pocket enhances affinity and selectivity without being truly allosteric. nih.govnih.gov In these investigations, fragments (synthons) of the bivalent ligands designed to bind only to the secondary site did not independently modulate receptor activity or the binding of the orthosteric fragments. nih.gov

While direct studies on allosteric modulation by this compound are not prominent in publicly available literature, the field has advanced through the discovery of other compounds that do act as true allosteric modulators of the D3 receptor. For instance, the compound MLS6357 was identified as a selective negative allosteric modulator (NAM) of the D3 receptor, acting non-competitively to inhibit its function. researchgate.net The identification and characterization of such compounds and their binding sites, often using receptor chimeras and molecular modeling, continue to inform the potential for allosteric modulation of the D3 receptor. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. redheracles.net For dopamine D3 receptor antagonists, a general pharmacophore model includes three key elements: an amine moiety, a spacer (often an alkyl chain), and a hydrophobic region, which is frequently connected via an amide bond. redheracles.net The this compound molecule, N-[4-[2-[(3aS,9bR)-8-Cyano-1,3a,4,9b-tetrahydro nih.govbenzopyrano[3,4-c]pyrrol-2(3H)-yl]ethyl]phenyl]acetamide, fits this model.

Identification of Key Structural Moieties Contributing to Receptor Activity

The activity of this compound is derived from its specific combination of structural components.

Benzopyranopyrrole Core: This tricyclic heteroaromatic system forms the central scaffold of the molecule. The stereochemistry of this core is crucial for the correct orientation within the receptor binding pocket. SAR studies on related benzopyranopyrrole systems, while for different receptors, have shown that the nature and position of substituents on this core are critical for affinity and efficacy. nih.gov

N-phenethylacetamide Moiety: This extended side chain, containing a phenyl ring and an acetamide (B32628) group, serves as the hydrophobic and hydrogen-bonding part of the pharmacophore. In many D3-selective antagonists, such extended aryl amide groups are known to interact with a secondary, non-conserved pocket in the receptor, which is a major determinant of selectivity against the D2 receptor. escholarship.org

Cyano Group: The electron-withdrawing cyano group on the aromatic ring of the benzopyranopyrrole core significantly influences the electronic properties of the scaffold. In SAR studies of other heterocyclic ligands, the electronic nature of substituents (whether electron-donating or electron-withdrawing) has been shown to be a critical factor in modulating biological activity. mdpi.com

Ethyl Spacer: The two-carbon ethyl chain connects the basic nitrogen of the pyrrole (B145914) ring to the terminal phenylacetamide group, providing the appropriate distance and flexibility for the molecule to span different interaction points within the receptor.

The table below summarizes the key structural features and their putative contributions to receptor activity.

| Structural Moiety | Likely Contribution to Activity |

| Benzopyranopyrrole Scaffold | Provides the core rigid structure and correct stereochemical orientation for receptor binding. |

| Cyano Group | Modulates the electronic properties of the core scaffold, potentially influencing binding affinity. |

| Ethyl Spacer | Ensures optimal distance and flexibility between the core and the terminal aromatic group. |

| N-phenethylacetamide Group | Engages with a secondary, hydrophobic binding pocket, contributing to both affinity and selectivity. |

Synthesis and Characterization of Related Chemical Analogues

While specific synthetic schemes for a wide range of this compound analogues are not extensively published, the synthesis of structurally related compounds provides insight into the chemical methodologies that would be employed. The creation of analogues is crucial for SAR studies, allowing chemists to systematically modify parts of the molecule to probe their importance.

The synthesis of related chromeno[3,4-c]pyrrolidines has been achieved through methods like the reaction of 3-nitro-2H-chromenes with stabilized azomethine ylides. researchgate.net For other classes of D3 antagonists, such as those based on a benzolactam scaffold, syntheses often involve multi-step sequences to build the core structure and then append the side chain containing the amine and hydrophobic aryl group. redheracles.net

The characterization of these synthesized analogues involves a suite of analytical and pharmacological assays.

Structural Verification: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and sometimes X-ray crystallography are used to confirm the chemical structure and stereochemistry of the new compounds. researchgate.net

Pharmacological Characterization: The primary method for characterizing D3 receptor ligands is through radioligand binding assays. These assays measure the affinity (usually expressed as the inhibition constant, Ki) of the new compounds for the D3 receptor by assessing their ability to displace a known radioactive ligand. To determine selectivity, binding affinities for other receptors, especially the D2 receptor, are also measured. redheracles.net

The table below outlines the typical characterization data generated for novel analogues in this chemical space.

| Characterization Method | Data Generated | Purpose |

| Radioligand Binding Assay (D3) | pKi or Ki value | Measures the binding affinity of the analogue for the D3 receptor. |

| Radioligand Binding Assay (D2) | pKi or Ki value | Measures the binding affinity for the D2 receptor to determine selectivity. |

| Functional Assays | IC50 or EC50 values | Determines whether the analogue acts as an antagonist, partial agonist, or agonist at the receptor. |

| NMR Spectroscopy | Chemical shifts, coupling constants | Confirms the chemical structure and stereochemistry of the synthesized molecule. |

| Mass Spectrometry | Molecular weight | Confirms the molecular formula of the new compound. |

Through the synthesis and subsequent characterization of analogues—for example, by modifying the substituents on the phenyl ring, altering the length of the spacer, or changing the group on the benzopyranopyrrole core—researchers can systematically build a detailed understanding of the structure-activity relationships governing D3 receptor antagonism. redheracles.net

Neuropharmacological Effects of Rac S 33138 in Preclinical Models

In Vitro Functional Assays

In vitro assays are fundamental for characterizing the molecular and cellular mechanisms of a compound before advancing to more complex biological systems. These assays allow for the precise study of a compound's effects on specific cellular functions in a controlled environment.

The study of how a compound affects dopamine (B1211576) release at the cellular level is crucial for understanding its potential neuropharmacological activity. Methodologies have been established to measure the release of neurotransmitters from isolated nerve terminals. For instance, the spontaneous efflux of endogenously synthesized dopamine can be demonstrated in vitro by superfusing isolated rat striatum tissue previously incubated with a radiolabeled precursor like ³H-tyrosine. nih.gov This allows for the detection and quantification of newly synthesized ³H-dopamine as it is released from dopamine-containing terminals, providing a model system to test the influence of pharmacological agents on this process. nih.gov

While these cellular systems are critical for elucidating direct effects on dopamine terminals, specific data on the direct modulation of dopamine release by rac S 33138 from the provided research is not available.

Functional assays are employed to determine how a compound interacts with a specific receptor—whether it activates (agonist) or blocks (antagonist) the receptor's downstream signaling pathways. The compound this compound is identified as a selective dopamine D2/D3 receptor antagonist. diva-portal.org This characterization implies that in functional assays, it would be expected to block or attenuate the signal transduction initiated by dopamine or other D2/D3 receptor agonists. Such assays often involve measuring second messenger production or other downstream cellular responses following receptor stimulation in cell lines engineered to express the target receptor.

Cell proliferation assays are used to determine the effect of a compound on the rate of cell division. Common methods include the use of thymidine (B127349) analogs like EdU (5-ethynyl-2'-deoxyuridine) or dyes such as CFSE (Carboxyfluorescein diacetate succinimidyl ester), which allow for the quantification of newly synthesized DNA or the tracking of cell divisions by flow cytometry. biolegend.comsigmaaldrich.com These assessments are important for identifying potential mitogenic or cytotoxic properties of a compound.

Based on the provided source materials, no studies assessing the effects of this compound on cellular proliferation in relevant cell lines were identified.

In Vivo Behavioral and Neurobiological Studies in Animal Models

In vivo studies in animal models are essential for evaluating the integrated physiological and behavioral effects of a compound, providing insights into its potential therapeutic utility.

Animal models of psychosis are used to predict the antipsychotic efficacy of novel compounds. nih.govsemanticscholar.org One such model is the conditioned avoidance response (CAR) test in rats, where a drug's ability to suppress a learned avoidance behavior, without inducing general sedation, is considered indicative of antipsychotic-like activity. diva-portal.org

Studies using the CAR model have shown that this compound (referred to in the source as Rac) demonstrates antipsychotic-like properties. When administered alone at a low dose, it produced a modest effect. However, its efficacy was significantly enhanced when co-administered with idazoxan (B1206943), a selective α2 adrenoceptor antagonist. diva-portal.org This synergistic effect, which achieved a level predicting sufficient antipsychotic activity, suggests that combining dopamine D2/D3 receptor blockade with α2 adrenoceptor blockade could be a viable therapeutic strategy. diva-portal.org

Table 1: Antipsychotic-like Effects of this compound in the Conditioned Avoidance Response (CAR) Model

| Treatment Group | Observed Effect in CAR Test | Predicted Antipsychotic Activity | Source |

| This compound (low dose) | Modest antipsychotic-like effect | Insufficient | diva-portal.org |

| Adjunctive Idazoxan + this compound (low dose) | Markedly enhanced suppression of CAR | Sufficient | diva-portal.org |

This table summarizes the behavioral effects of this compound (Rac) as reported in preclinical studies.

The nucleus accumbens is a critical brain region involved in motivation, reward, and the pathophysiology of psychosis, with its function being powerfully modulated by dopamine. frontiersin.orgbiorxiv.org In vivo microdialysis is a technique used to measure the levels of neurotransmitters like dopamine in specific brain regions of freely moving animals.

Neurobiological studies have investigated the effect of this compound on dopamine systems. While the compound is a dopamine D2/D3 antagonist, its combination with the α2 adrenoceptor antagonist idazoxan was found to substantially increase dopamine efflux, particularly in the prefrontal cortex. diva-portal.org This effect on prefrontal dopamine is noteworthy as this brain region is also implicated in the symptoms of schizophrenia. The studies also utilized microdialysis to assess dopamine output in the nucleus accumbens. diva-portal.org

Table 2: Effects of this compound on Dopamine (DA) Output in Rat Brain Regions

| Treatment Group | Brain Region | Effect on Dopamine (DA) Output | Source |

| Adjunctive Idazoxan + this compound | Prefrontal Cortex | Substantial increase | diva-portal.org |

| Adjunctive Idazoxan + Haloperidol or Olanzapine | Prefrontal Cortex | Preferential increase | diva-portal.org |

| Adjunctive Idazoxan + Haloperidol or Olanzapine | Nucleus Accumbens | Increased | diva-portal.org |

This table outlines the neurochemical effects observed following the administration of this compound (Rac) in combination with other agents in key brain areas.

Impact on Neuronal Plasticity Markers (e.g., Delta-FosB Expression)

Neuronal plasticity, the ability of neural circuits to reorganize in response to experience, is fundamental to learning, memory, and the development of various neuropsychiatric conditions. This process involves significant changes in gene expression, and the transcription factor Delta-FosB (ΔFosB) has been identified as a key molecular mediator. nih.gov

ΔFosB is a uniquely stable protein that accumulates in neurons after repeated stimulation, such as chronic stress or exposure to drugs of abuse. nih.govyourbrainonporn.com This accumulation acts as a "molecular switch" that initiates long-lasting changes in gene expression, leading to alterations in neuronal structure, such as the number of dendritic spines, and synaptic function. nih.gov The expression of ΔFosB and its parent protein, FosB, can be induced in various brain regions, including those dense with dopamine neurons. nih.gov The sustained expression of ΔFosB is thought to underlie the long-term adaptations in the brain associated with both therapeutic responses and the pathophysiology of disorders like addiction. nih.govyourbrainonporn.com Research into plasticity markers like ΔFosB is crucial for understanding how pharmacological agents may induce lasting changes in brain circuitry.

Influence on Adult Hippocampal Neurogenesis

Adult hippocampal neurogenesis is the process by which new functional neurons are generated from neural stem cells in the dentate gyrus of the hippocampus throughout life. frontiersin.orgnih.gov This form of neuronal plasticity is recognized as essential for specific aspects of learning and memory, particularly pattern separation—the ability to distinguish between similar memories. frontiersin.org The rate of neurogenesis is not static; it can be influenced by a range of factors. For instance, interventions like physical exercise are known to promote the generation of new neurons. frontiersin.org

Conversely, alterations in adult hippocampal neurogenesis have been implicated in the pathophysiology of several neuropsychiatric and neurological disorders. nih.govberkeley.edu Studies using animal models of these conditions have often revealed a decline in the production or survival of new neurons in the hippocampus. nih.govberkeley.edu Pharmacological interventions can modulate this process. For example, some antidepressant medications have been shown to rescue deficits in neurogenesis in certain preclinical models, which may contribute to their therapeutic effects on cognition and mood. nih.govberkeley.edu Investigating the influence of novel compounds on this process is a key aspect of preclinical evaluation for potential cognitive-enhancing or mood-stabilizing effects.

Efficacy Evaluation in Preclinical Models of Schizophrenia

Preclinical models of schizophrenia are essential for evaluating the therapeutic potential of new pharmacological agents. nih.gov These models are designed to replicate specific symptom domains of the disorder, including positive, negative, and, critically, cognitive symptoms, which are poorly addressed by many current treatments. nih.govwhiterose.ac.uk

The compound this compound, a dopamine D3 receptor antagonist, has been evaluated in several such models. pnas.org Research indicates that the blockade of dopamine D3 receptors can counteract cognitive deficits in various rodent and primate procedures designed to model aspects of schizophrenia. pnas.orgpnas.org The efficacy of S33138 is linked to its ability to modulate the interplay between dopamine and glutamate (B1630785) neurotransmitter systems, particularly within the prefrontal cortex—a brain region critical for higher cognitive functions. pnas.org Studies have shown that the cognitive-enhancing effects of D3 receptor blockade are dependent on the activity of NMDA receptors and the availability of their co-agonist, D-serine. pnas.orgpnas.org

Table 1: Efficacy of S33138 in Preclinical Cognitive Tasks

| Preclinical Model | Behavioral Task | Observed Effect of S33138 | Implicated Brain Region |

|---|---|---|---|

| Rat | Social Novelty Discrimination | Enhanced Performance | Prefrontal Cortex |

| Rat | Novel Object Recognition | Enhanced Performance | Prefrontal Cortex |

Investigation in Preclinical Models of Drug Abuse

Animal models of drug abuse are critical tools for understanding the neurobiological mechanisms that drive addiction and for screening potential therapeutic interventions. nih.gov These models are used to study drug-taking behaviors, the reinforcing properties of substances, and the factors that trigger relapse. nih.govnih.gov

A central neurobiological substrate in addiction is the mesocorticolimbic dopamine system, often called the brain's reward pathway. nih.gov Chronic exposure to drugs of abuse induces long-term neuroadaptations in this circuit, a process in which the transcription factor ΔFosB plays a critical role. nih.govyourbrainonporn.com The accumulation of ΔFosB in brain regions like the nucleus accumbens is considered a key mechanism underlying the transition to a compulsive drug-seeking state. yourbrainonporn.com Given that this compound targets dopamine D3 receptors, which are highly expressed in these reward circuits, its effects in models of addiction are of significant interest. The D3 receptor is implicated in modulating the motivational and reinforcing effects of addictive drugs.

Table 2: Common Preclinical Models of Drug Abuse

| Model Type | Purpose | Common Dependent Measures |

|---|---|---|

| Self-Administration | To assess the reinforcing properties of a drug and motivation to take it. | Number of infusions; breakpoint in progressive-ratio schedules. |

| Conditioned Place Preference (CPP) | To measure the rewarding effects of a drug by pairing its administration with a specific environment. | Time spent in the drug-paired chamber versus a neutral chamber. |

Synthetic Methodologies and Chemical Derivatization of Rac S 33138

Chemical Synthesis Pathways and Approaches

One general approach to constructing pyrrole-containing fused systems involves the [3+2] cycloaddition reaction of in situ generated ylides with appropriate dipolarophiles. For instance, the synthesis of pyrrolo[1,2-a]quinoline (B3350903) and pyrrolo[2,1-a]isoquinoline (B1256269) scaffolds has been achieved through the reaction of (iso)quinolinium ylides with fumaronitrile. nih.gov This methodology, which forms the pyrrole (B145914) ring through a cycloaddition-aromatization sequence, could be conceptually adapted for the synthesis of the tetrahydro nih.govbenzopyrano[3,4-c]pyrrole core.

Another relevant synthetic strategy is the construction of polysubstituted pyrroles from α-diazocarbonyl compounds. This method involves the rhodium(II)-catalyzed reaction of an α-diazocarbonyl compound with a vinyl ether to form a dihydrofuran intermediate, which is then reacted with a primary amine to yield the pyrrole ring. beilstein-journals.org The synthesis of various pyrrole derivatives has also been accomplished through multi-component reactions, which allow for the rapid assembly of complex molecules from simple starting materials. frontiersin.org

The synthesis of the benzopyran portion of the molecule can be approached through various methods, including those used for the synthesis of benzopyrano[4,3-c]pyrazoles, which involves the reaction of 3-benzylidene-chromanones with semicarbazide (B1199961) or thiosemicarbazide. rsc.org Although this leads to a different heterocyclic system fused to the benzopyran, it demonstrates a method for constructing the foundational chromanone structure.

A hypothetical retrosynthetic analysis of rac S 33138 would likely involve the disconnection of the N-arylacetamide ethyl side chain, followed by the disassembly of the pyrrolidine (B122466) ring, and finally the cleavage of the benzopyran system into simpler aromatic precursors. The key challenge in the synthesis would be the stereocontrolled formation of the two chiral centers at the 3a and 9b positions.

Characterization of Stereoisomers and Racemic Mixtures

The designation "rac" in this compound indicates that the compound is a racemic mixture, containing equal amounts of the (3aS,9bR) and (3aR,9bS) enantiomers. The characterization and separation of these stereoisomers are crucial for understanding their distinct pharmacological properties, as different enantiomers of a chiral drug can exhibit different biological activities.

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms, can be broadly classified as enantiomers and diastereomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images. The characterization of these forms typically involves a combination of spectroscopic and chiroptical techniques.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for the separation and analysis of enantiomers. The choice of the CSP and the mobile phase is critical for achieving effective separation. For compounds with similar structures, various chiral columns and mobile phase modifiers can be screened to find the optimal conditions for resolution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of stereoisomers. While enantiomers have identical NMR spectra in an achiral solvent, the use of chiral solvating agents or chiral derivatizing agents can induce diastereomeric interactions, leading to distinguishable NMR signals for each enantiomer. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide information about the relative stereochemistry of diastereomers by measuring through-space interactions between protons.

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of a single crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, unequivocally establishing its stereochemistry.

The following table summarizes the key techniques used in the characterization of stereoisomers:

| Technique | Principle | Application for this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of the (3aS,9bR) and (3aR,9bS) enantiomers. |

| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Structural elucidation and determination of relative stereochemistry (especially with chiral auxiliaries). |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Unambiguous determination of the absolute configuration of each enantiomer. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Characterization of the chiroptical properties of the separated enantiomers. |

Strategies for Novel Chemical Entity Derivatization

The development of novel chemical entities derived from this compound is driven by the desire to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how modifications to the chemical structure affect biological activity. nih.govnih.gov

For dopamine (B1211576) D3 receptor antagonists, SAR studies have often focused on modifications at several key positions of the lead molecule. nih.gov In the case of this compound, derivatization strategies could target three main regions: the N-phenylacetamide moiety, the benzopyran ring, and the pyrrolidine ring.

Derivatization of the Benzopyran Ring: The cyano group at the 8-position of the benzopyran ring is a key feature. Altering this group to other electron-withdrawing or electron-donating groups could have a significant impact on the electronic properties of the molecule and its interaction with the receptor. Furthermore, the introduction of substituents at other positions on the aromatic part of the benzopyran system could be investigated to explore additional binding interactions.

Modification of the Pyrrolidine Ring: The pyrrolidine ring is integral to the tricyclic core of the molecule. While modifications to this ring might be synthetically challenging without altering the core stereochemistry, exploring different N-substituents on related pyrrole systems has been a common strategy in medicinal chemistry to modulate biological activity. nih.gov

The following table outlines potential derivatization strategies for this compound:

| Molecular Region | Derivatization Strategy | Potential Impact |

| N-Phenylacetamide | Substitution on the phenyl ring | Modulate affinity and selectivity |

| Replacement of the acetamide (B32628) linker | Alter hydrogen bonding and polarity | |

| Benzopyran Ring | Modification of the 8-cyano group | Influence electronic properties |

| Substitution on the aromatic ring | Explore additional binding interactions | |

| Pyrrolidine Ring | (If synthetically feasible) N-substitution | Modulate biological activity |

The design and synthesis of these new chemical entities would be guided by computational modeling and docking studies to predict their binding modes and affinities at the dopamine D3 receptor. nih.gov Subsequent in vitro and in vivo testing would then be necessary to evaluate their pharmacological profiles.

Research Challenges and Future Directions for Dopamine D3 Receptor Antagonists

Methodological Advances in Preclinical Neuropharmacology for D3 Receptor Ligands

The challenges encountered with early D3 ligands have driven significant methodological advances in preclinical neuropharmacology, aimed at improving the translation from laboratory to clinic.

One of the most critical advances is in in vivo imaging . The development of Positron Emission Tomography (PET) radiotracers like [11C]-(+)-PHNO has been a major innovation. frontiersin.orgresearchgate.netnih.gov Unlike older tracers such as [11C]-raclopride which cannot distinguish between D2 and D3 receptors, [11C]-(+)-PHNO allows for the visualization and quantification of D3 receptors in the living human brain with greater selectivity. frontiersin.orgthieme-connect.com This enables researchers to measure how much of a drug is occupying the D3 receptor at different doses and to correlate this occupancy with clinical effects, providing crucial data for trial design. researchgate.net

Animal models have also become more sophisticated. To better mimic specific aspects of human disorders, researchers now utilize models beyond simple behavioral assays. For example, neurodevelopmental models of schizophrenia, which may involve gestational insults, are used to study cognitive deficits. mdpi.com Pharmacological models using NMDA receptor antagonists like phencyclidine (PCP) or ketamine are employed to replicate psychosis and cognitive impairments relevant to schizophrenia, allowing for the testing of D3 antagonists' ability to reverse these effects. mdpi.comacnp.org Furthermore, the use of D3 receptor knockout mice has been instrumental in definitively parsing the specific roles of the D3 receptor in the effects of various drugs. acnp.orgfrontiersin.org

Finally, techniques such as in vivo electrophysiology allow for a detailed examination of how D3 receptor ligands modulate the activity of specific neural circuits, providing a deeper mechanistic understanding of their effects.

Theoretical Considerations for Optimizing D3 Receptor Ligand Design

The high structural similarity (homology) between the dopamine (B1211576) D2 and D3 receptors, especially in the ligand-binding site, makes the rational design of selective D3 ligands a significant chemical challenge. frontiersin.orgnih.govresearchgate.net Several theoretical and computational strategies are now employed to overcome this.

Computational and structural modeling has become an indispensable tool. Techniques like homology modeling, where the structure of the D3 receptor is predicted based on the known crystal structure of a similar protein, allow for structure-based drug design. nih.govplos.orgnih.gov The solving of the D3 receptor crystal structure has further enhanced the accuracy of these models. plos.orgnih.gov Molecular dynamics (MD) simulations are used to model the receptor's flexibility and how it interacts with potential ligands over time. nih.govplos.org Furthermore, quantitative structure-activity relationship (QSAR) models, including those using machine learning and deep neural networks, are used to predict the binding affinity and selectivity of new chemical entities, guiding the synthesis of more optimized compounds. nih.govchemrxiv.org

A key theoretical strategy that has emerged is the concept of the "bitopic ligand" . researchgate.netresearchgate.net This approach involves designing molecules that bind not only to the primary orthosteric binding site (shared with D2) but also engage a secondary, less conserved binding pocket. acs.orgescholarship.org By exploiting differences in this secondary site, ligands can achieve much greater selectivity for the D3 receptor over the D2 receptor. acs.orgescholarship.org

Lastly, there is a strong emphasis on optimizing pharmacokinetic properties . Beyond just receptor affinity, successful drug candidates must have appropriate absorption, distribution, metabolism, and excretion (ADME) profiles to ensure they can reach the brain in sufficient concentrations and remain stable long enough to be effective. Computational models are also used to predict these properties early in the design phase. nih.gov

Emerging Research Areas for D3 Receptor Modulation and Therapeutic Development

Research into the therapeutic potential of D3 receptor modulation has expanded significantly beyond its initial focus on schizophrenia. Several key areas are now being actively explored.

Substance Use Disorders (SUDs): This is perhaps the most promising emerging area. frontiersin.org The D3 receptor is critically involved in the brain's reward and motivation pathways, which are hijacked by drugs of abuse. patsnap.comresearchgate.net Preclinical studies have consistently shown that D3 receptor antagonists can decrease drug-seeking behavior and reduce relapse for a variety of substances, including opioids, cocaine, and nicotine. frontiersin.orgnih.govnih.gov The National Institute on Drug Abuse has even listed D3 receptor antagonists as a high priority for the development of anti-opioid medications. nih.gov

Mood and Cognitive Disorders: There is growing evidence for the role of D3 receptors in depression, anxiety, and cognitive function. frontiersin.org D3 antagonists are being investigated for their potential to alleviate the negative symptoms (e.g., apathy, social withdrawal) and cognitive deficits associated with schizophrenia, which are poorly treated by current D2-blocking antipsychotics. frontiersin.orgpsychiatrist.com Some studies suggest D3 blockade may enhance cognition by increasing acetylcholine (B1216132) release in the prefrontal cortex. frontiersin.org The receptor's distribution in limbic brain regions also points to its potential as a target for treating mood disorders. pnas.orgnih.gov

Neurodegenerative Diseases: The role of the D3 receptor in neurodegenerative conditions like Parkinson's disease (PD) is another active area of research. patsnap.commdpi.comaginganddisease.org While dopamine agonists that act on D3 receptors are used to treat the motor symptoms of PD, antagonists are being explored for their potential to manage non-motor symptoms like cognitive decline and mood disturbances. patsnap.com

This expanding research landscape, fueled by advanced preclinical methods and rational design strategies, offers new hope that the challenges faced with early compounds like rac-S 33138 will pave the way for a new generation of targeted and effective D3 receptor therapeutics.

Q & A

Q. Q1. How should researchers design experiments to evaluate the pharmacological activity of rac S 33138 while accounting for its stereoisomerism?

Answer : Experimental design must isolate enantiomer-specific effects. For example:

- Chromatographic separation : Use chiral stationary phases (CSPs) in HPLC to resolve enantiomers .

- In vitro assays : Compare binding affinities (e.g., IC₅₀ values) of separated enantiomers against target receptors, using dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) .

- Control groups : Include racemic mixtures and individual enantiomers to distinguish synergistic or antagonistic interactions .

Key consideration : Validate enantiomeric purity via circular dichroism (CD) spectroscopy to confirm separation efficacy .

Q. Q2. What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

Answer :

- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values, ensuring goodness-of-fit metrics (R² ≥ 0.95) .

- Error propagation : Quantify uncertainties in enantiomer ratios using Monte Carlo simulations .

- Multivariate analysis : Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent effects, temperature) .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in this compound enantiomer activity reported across studies?

Answer : Contradictions often arise from methodological variability. Steps to address this:

Meta-analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, SciFinder) and assess heterogeneity via Cochran’s Q test .

Replicate key experiments : Standardize protocols (e.g., buffer pH, incubation time) and use blinded data analysis to minimize bias .

Theoretical reconciliation : Cross-reference results with molecular docking simulations to verify enantiomer-receptor interactions .

Q. Q4. What strategies are effective for integrating this compound pharmacokinetic data with genomic or proteomic datasets?

Answer :

- Multi-omics alignment : Use pathway enrichment tools (e.g., STRING, KEGG) to map metabolic pathways influenced by This compound enantiomers .

- Machine learning : Train classifiers (e.g., random forests) on pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) to predict enantiomer-specific toxicity .

- Data repositories : Deposit raw mass spectrometry and NMR spectra in platforms like MetaboLights for reproducibility .

Q. Q5. How should researchers structure a discussion section when this compound results contradict prevailing hypotheses?

Answer :

Contextualize contradictions : Compare findings with prior literature, highlighting methodological divergences (e.g., assay sensitivity, enantiomer purity) .

Mechanistic hypotheses : Propose testable models (e.g., allosteric modulation differences between enantiomers) and outline validation experiments .

Limitations : Acknowledge sample size constraints or technical artifacts (e.g., column degradation in chiral separations) .

Methodological and Theoretical Frameworks

Q. Q6. What criteria define a robust theoretical framework for studying this compound’s mechanism of action?

Answer :

- Linkage to established theories : Anchor hypotheses to receptor theory or enzyme kinetics models (e.g., Michaelis-Menten for metabolic stability) .

- Falsifiability : Design experiments to test competing hypotheses (e.g., competitive vs. non-competitive inhibition) .

- Consistency : Ensure alignment between in silico predictions (e.g., molecular dynamics) and empirical data .

Q. Q7. How can researchers ensure reproducibility in this compound enantiomer synthesis and characterization?

Answer :

- Protocol transparency : Publish detailed synthetic routes (e.g., reaction temperatures, catalyst loadings) and spectral data (¹H/¹³C NMR, HRMS) .

- Collaborative validation : Share samples with independent labs for blind replication studies .

- Metadata standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .

Data Presentation and Peer Review

Q. Q8. What are best practices for presenting conflicting enantiomer activity data in this compound studies?

Answer :

- Visual clarity : Use heatmaps to contrast enantiomer activity across assays, with error bars representing SEM .

- Supplementary materials : Include raw chromatograms, dose-response curves, and statistical code (e.g., R/Python scripts) .

- Peer review focus : Preemptively address potential critiques (e.g., enantiomer stability during assays) in the manuscript’s limitations section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.